molecular formula C12H13BrN2O2S B14916994 3-((5-Bromothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione

3-((5-Bromothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B14916994
M. Wt: 329.21 g/mol
InChI Key: HKJAGWOBDKVSIH-UHFFFAOYSA-N
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Description

3-((5-Bromothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a brominated thiophene ring and a diazaspiro nonane core. Such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Bromothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multistep organic reactions. One common approach is the condensation of 5-bromothiophene-2-carbaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the spirocyclic core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

3-((5-Bromothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

3-((5-Bromothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((5-Bromothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. The brominated thiophene ring can interact with enzymes or receptors, potentially inhibiting their activity. The spirocyclic core may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-((5-Chlorothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione
  • 3-((5-Methylthiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione
  • 3-((5-Fluorothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione

Uniqueness

The uniqueness of 3-((5-Bromothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione lies in its brominated thiophene ring, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research .

Properties

Molecular Formula

C12H13BrN2O2S

Molecular Weight

329.21 g/mol

IUPAC Name

3-[(5-bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C12H13BrN2O2S/c13-9-4-3-8(18-9)7-15-10(16)12(14-11(15)17)5-1-2-6-12/h3-4H,1-2,5-7H2,(H,14,17)

InChI Key

HKJAGWOBDKVSIH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CC3=CC=C(S3)Br

Origin of Product

United States

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